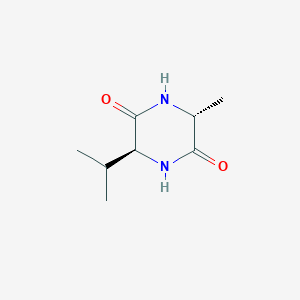

Cyclo(D-Ala-Val)

Beschreibung

BenchChem offers high-quality Cyclo(D-Ala-Val) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(D-Ala-Val) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3R,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLDMMKUTCCBSM-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on Cyclo(D-Ala-Val): Current Knowledge and Generalized Methodologies

Disclaimer: Extensive literature searches for specific experimental data and biological activities of Cyclo(D-Ala-Val) have yielded limited information. This guide provides the available basic properties and presents generalized experimental protocols and workflows based on established methods for similar cyclic dipeptides. This information is intended for research and drug development professionals and should be adapted and validated for specific experimental contexts.

Core Properties of Cyclo(D-Ala-Val)

Cyclo(D-Ala-Val), a cyclic dipeptide, is a heterocyclic compound formed from the condensation of D-alanine and L-valine. While specific experimental data is scarce, its basic chemical properties have been calculated and are listed by various chemical suppliers.

| Property | Value | Source |

| Chemical Formula | C₈H₁₄N₂O₂ | --- |

| Molecular Weight | 170.21 g/mol | --- |

| CAS Number | 15136-27-3 | --- |

| Canonical SMILES | CC1C(=O)NC(C(=O)N1)C(C)C | --- |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Topological Polar Surface Area | 58.2 Ų | Calculated |

Chemical Structure

The structure of Cyclo(D-Ala-Val) consists of a six-membered diketopiperazine ring with a methyl group from the D-alanine residue and an isopropyl group from the L-valine residue as side chains.

Generalized Experimental Protocols

The following sections outline generalized protocols for the synthesis and characterization of cyclic dipeptides like Cyclo(D-Ala-Val). These are based on common laboratory practices for peptide synthesis and analysis.

Synthesis of Linear Dipeptide Precursor (Boc-D-Ala-L-Val-OMe)

A common route to cyclic dipeptides involves the synthesis of a linear precursor, which is then cyclized.

Materials:

-

Boc-D-Alanine

-

L-Valine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

N-Hydroxysuccinimide (NHS) or HOBt

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve L-Valine methyl ester hydrochloride in DCM and neutralize with an equimolar amount of TEA.

-

In a separate flask, dissolve Boc-D-Alanine and NHS in DCM.

-

Add DCC to the Boc-D-Alanine solution at 0°C and stir for 30 minutes to activate the carboxylic acid.

-

Filter the dicyclohexylurea (DCU) byproduct.

-

Add the activated Boc-D-Alanine solution to the neutralized L-Valine methyl ester solution.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude linear dipeptide by column chromatography on silica (B1680970) gel.

Deprotection and Cyclization

Materials:

-

Protected linear dipeptide (Boc-D-Ala-L-Val-OMe)

-

Trifluoroacetic acid (TFA)

-

High-boiling point solvent (e.g., isopropanol, toluene)

-

Base (e.g., sodium bicarbonate)

Procedure:

-

Boc Deprotection: Dissolve the protected dipeptide in a solution of TFA in DCM (e.g., 25% v/v) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Saponification: Dissolve the resulting ester in a mixture of methanol (B129727) and 1N NaOH and stir until the ester is hydrolyzed. Neutralize the solution with 1N HCl.

-

Cyclization: Dissolve the deprotected linear dipeptide in a high-boiling point solvent under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

-

Reflux the solution for several hours to overnight.

-

Monitor the formation of the cyclic dipeptide by TLC or LC-MS.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude Cyclo(D-Ala-Val) by recrystallization or column chromatography.

Characterization

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Expected signals would include doublets for the α-protons of the amino acid residues, signals for the side-chain protons (methyl and isopropyl groups), and broad singlets for the amide protons.

-

¹³C NMR: Acquire the spectrum to identify the carbonyl carbons of the amide bonds and the carbons of the side chains.

3.3.2 Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Use techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the exact mass of the molecule and confirm its elemental composition.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published research on the biological activities and signaling pathways of Cyclo(D-Ala-Val). While some cyclic dipeptides are known to act as quorum sensing molecules in bacteria or exhibit other bioactivities, no such functions have been definitively attributed to Cyclo(D-Ala-Val) in the available literature. Research in this area would be required to elucidate any potential biological roles.

Visualizations

Generalized Workflow for Synthesis and Characterization

Cyclo(D-Ala-Val) CAS number and chemical identifiers

An In-depth Technical Guide to Cyclo(D-Ala-Val)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity of Cyclo(D-Ala-Val)

Cyclo(D-Ala-Val) is a cyclic dipeptide, a class of organic compounds characterized by a six-membered diketopiperazine ring. This structure is formed from the condensation of two amino acids, in this case, D-Alanine and L-Valine. The stereochemistry of the constituent amino acids is crucial for its three-dimensional structure and potential biological activity.

Chemical Identifiers

A summary of the key chemical identifiers for Cyclo(D-Ala-Val) is presented in Table 1. This information is fundamental for the accurate identification and sourcing of the compound for research purposes.

| Identifier | Value | Reference |

| CAS Number | 15136-27-3 | [1] |

| Molecular Formula | C8H14N2O2 | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| IUPAC Name | (3R,6S)-3-methyl-6-(propan-2-yl)piperazine-2,5-dione | [1] |

| InChI | InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1 | [1] |

| InChIKey | ORLDMMKUTCCBSM-RITPCOANSA-N | [1] |

| Canonical SMILES | CC1C(=O)NC(C(=O)N1)C(C)C | [1] |

| Synonyms | CYCLO(-D-ALA-VAL), (3R,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione | [1] |

Physicochemical and Predicted Properties

Detailed experimental data on the physicochemical properties of Cyclo(D-Ala-Val) are limited. However, computational predictions provide valuable insights into its characteristics.

| Property | Predicted Value |

| pKa | 13.16 ± 0.60 |

| Storage Temperature | -15°C |

Biological Context and Potential Applications

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a diverse class of natural products with a wide range of biological activities. While specific quantitative data for Cyclo(D-Ala-Val) is scarce, the broader family of CDPs has been implicated in various biological processes, suggesting potential areas of investigation for this specific molecule.

General biological activities attributed to cyclic dipeptides include:

-

Antibacterial and Antifungal Activity: Many CDPs exhibit antimicrobial properties.

-

Antitumor Activity: Some CDPs have been shown to inhibit the growth of cancer cell lines.

-

Quorum Sensing Modulation: CDPs can interfere with bacterial communication systems.

-

Enzyme Inhibition: Certain CDPs have been identified as inhibitors of specific enzymes.

Cyclo(D-Ala-Val) has been mentioned in the context of peptide screening and as a potential building block in the synthesis of novel antimicrobial agents.[2] This suggests its potential utility in drug discovery and development, particularly in the field of infectious diseases.

Experimental Protocols: A Generalized Approach to Synthesis

It is crucial to note that the following is a generalized protocol and would require optimization for the specific synthesis of Cyclo(D-Ala-Val).

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: formation of the linear dipeptide and its subsequent cyclization.

Methodological Details (General)

-

Protection of Amino Acids: The amino group of D-Alanine is typically protected with a suitable protecting group (e.g., Boc or Fmoc) to prevent self-polymerization. The carboxylic acid group of L-Valine may be activated, for example, by conversion to a methyl or ethyl ester.

-

Peptide Coupling: The protected D-Alanine and activated L-Valine are coupled using a standard peptide coupling reagent (e.g., DCC, HBTU).

-

Deprotection: The N-terminal protecting group of the resulting linear dipeptide is removed.

-

Cyclization: The linear dipeptide is subjected to cyclization conditions. This is often carried out under high dilution to favor intramolecular cyclization over intermolecular polymerization. The C-terminal ester is activated, often by saponification followed by the use of a coupling agent, to facilitate the formation of the amide bond.

-

Purification: The final product, Cyclo(D-Ala-Val), is purified from the reaction mixture using techniques such as column chromatography or recrystallization.

Signaling Pathways: A Conceptual Framework

Specific signaling pathways modulated by Cyclo(D-Ala-Val) have not been elucidated. However, based on the known activities of other cyclic dipeptides, a hypothetical signaling pathway can be proposed to guide future research. For instance, if Cyclo(D-Ala-Val) were to exhibit antimicrobial activity by disrupting bacterial cell wall synthesis, a conceptual pathway could be envisioned.

Disclaimer: The following diagram is a hypothetical representation and is not based on experimental data for Cyclo(D-Ala-Val).

This conceptual diagram illustrates a possible mechanism where Cyclo(D-Ala-Val) is taken up by a bacterial cell and subsequently inhibits a key enzyme involved in the synthesis of the cell wall, leading to cell lysis. This model provides a testable hypothesis for future experimental investigations into the biological activity of Cyclo(D-Ala-Val).

Future Directions

The current body of knowledge on Cyclo(D-Ala-Val) is largely limited to its chemical identity. To unlock its full potential for drug development and other applications, future research should focus on:

-

Quantitative Biological Assays: Systematic screening of Cyclo(D-Ala-Val) against a panel of bacterial and fungal strains, as well as various cancer cell lines, to determine its biological activity profile and quantify its potency (e.g., MIC, IC50 values).

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by Cyclo(D-Ala-Val) to understand how it exerts its biological effects.

-

Development of Optimized Synthesis Protocols: Establishment of a robust and scalable synthesis method for Cyclo(D-Ala-Val) to ensure a reliable supply for research and development.

-

Structural Biology: Determination of the three-dimensional structure of Cyclo(D-Ala-Val) in complex with its biological targets to guide the design of more potent and selective analogs.

References

Spectroscopic and Spectrometric Characterization of Cyclo(D-Ala-Val): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the cyclic dipeptide Cyclo(D-Ala-Val). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document outlines expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring this data, and a logical workflow for its synthesis and characterization.

Core Spectroscopic and Spectrometric Data

Cyclo(D-Ala-Val), a diketopiperazine with the chemical formula C8H14N2O2 and a molecular weight of 170.21 g/mol , presents a unique spectroscopic profile. The following tables summarize the expected quantitative data for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the chemical structure of Cyclo(D-Ala-Val). Based on the analysis of similar cyclic dipeptides, the expected ¹H and ¹³C NMR chemical shifts are presented below. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Expected ¹H NMR Chemical Shifts for Cyclo(D-Ala-Val)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Ala-NH | 7.5 - 8.5 | br s | - |

| Val-NH | 7.5 - 8.5 | br s | - |

| Ala-CαH | 4.0 - 4.2 | q | ~7.0 |

| Val-CαH | 3.8 - 4.0 | d | ~4.0 |

| Val-CβH | 2.0 - 2.2 | m | - |

| Ala-CβH₃ | 1.3 - 1.5 | d | ~7.0 |

| Val-CγH₃ (1) | 0.9 - 1.1 | d | ~6.8 |

| Val-CγH₃ (2) | 0.9 - 1.1 | d | ~6.8 |

Table 2: Expected ¹³C NMR Chemical Shifts for Cyclo(D-Ala-Val)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Ala-C=O | 165 - 170 |

| Val-C=O | 165 - 170 |

| Ala-Cα | 50 - 55 |

| Val-Cα | 58 - 62 |

| Val-Cβ | 30 - 35 |

| Ala-Cβ | 15 - 20 |

| Val-Cγ (1) | 18 - 22 |

| Val-Cγ (2) | 18 - 22 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of Cyclo(D-Ala-Val), confirming its identity and purity.

Table 3: Expected Mass Spectrometry Data for Cyclo(D-Ala-Val)

| Ion | Formula | Expected m/z | Notes |

| [M+H]⁺ | C₈H₁₅N₂O₂⁺ | 171.11 | Protonated molecular ion |

| [M+Na]⁺ | C₈H₁₄N₂O₂Na⁺ | 193.09 | Sodiated adduct |

| [M-H₂O+H]⁺ | C₈H₁₃N₂O⁺ | 153.10 | Loss of water |

| [Ala fragment]⁺ | C₃H₆NO⁺ | 72.04 | Fragmentation at the peptide bond |

| [Val fragment]⁺ | C₅H₁₀NO⁺ | 100.08 | Fragmentation at the peptide bond |

Experimental Protocols

To obtain high-quality spectroscopic and spectrometric data for Cyclo(D-Ala-Val), the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of Cyclo(D-Ala-Val) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts.

-

Instrument : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data with appropriate apodization and Fourier transformation.

-

-

2D NMR (Optional but Recommended) : To unambiguously assign all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS) Protocol

-

Sample Preparation : Prepare a dilute solution of Cyclo(D-Ala-Val) (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent with 0.1% formic acid to promote protonation.

-

Ionization Method : Electrospray ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which typically results in a prominent protonated molecular ion peak.

-

Mass Analyzer : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to obtain accurate mass measurements, which aids in confirming the elemental composition.

-

MS Acquisition :

-

Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Tandem MS (MS/MS) Acquisition :

-

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

-

Acquire the product ion spectrum to observe the characteristic fragmentation pattern, which provides structural confirmation. The fragmentation of cyclic peptides can be complex due to multiple possible ring-opening pathways.

-

Synthesis and Characterization Workflow

The general workflow for the synthesis and subsequent characterization of Cyclo(D-Ala-Val) is outlined in the diagram below. This process ensures the production of a pure and well-characterized compound suitable for research and development purposes.

Caption: General workflow for the synthesis and characterization of Cyclo(D-Ala-Val).

The Multifaceted Biological Activities of Diketopiperazines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diketopiperazines (DKPs) are a large and structurally diverse class of cyclic dipeptides, representing the smallest and simplest peptide derivatives found in nature.[1] Formed by the condensation of two amino acids, these privileged scaffolds are produced by a wide array of organisms, including bacteria, fungi, plants, and marine organisms.[2][3] Their inherent structural rigidity, metabolic stability, and ability to be readily synthesized have positioned them as attractive starting points for the development of novel therapeutic agents.[4] This technical guide provides an in-depth exploration of the significant biological activities of diketopiperazines, focusing on their potential in anticancer, antimicrobial, and neuroprotective applications. Detailed experimental protocols for key bioassays and visual representations of relevant signaling pathways are included to facilitate further research and drug development in this promising field.

Core Biological Activities of Diketopiperazines

Diketopiperazines exhibit a broad spectrum of pharmacological activities, making them a focal point of interest in medicinal chemistry and drug discovery. Their biological effects are diverse, ranging from cytotoxicity against cancer cells to modulation of microbial communication and protection against neurodegeneration.

Anticancer Activity

A significant body of research has highlighted the potential of 2,5-DKP derivatives as anticancer agents.[2][3] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity of various diketopiperazine derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Diketopiperazine Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 (3,6-diunsaturated 2,5-DKP) | A549 (Lung Carcinoma) | 1.2 | [3][5] |

| Compound 11 (3,6-diunsaturated 2,5-DKP) | HeLa (Cervical Carcinoma) | 0.7 | [3][5] |

| Plinabulin | BxPC-3 (Pancreatic Cancer) | 0.0044 | [6] |

| Plinabulin | NCI-H460 (Lung Cancer) | 0.0262 | [6] |

| Compound c (Plinabulin analog) | BxPC-3 (Pancreatic Cancer) | 0.0007 | [6] |

| Compound c (Plinabulin analog) | NCI-H460 (Lung Cancer) | 0.0038 | [6] |

| Gliotoxin (B1671588) | A549 (Lung Carcinoma) | 2.7 | [7] |

| Gliotoxin | L132 (Embryonic Lung) | 4.25 | [7] |

| Gliotoxin | HepG2 (Hepatocellular Carcinoma) | 3.0 | [7] |

| Gliotoxin | HEK293 (Human Embryonic Kidney) | 2.1 | [7] |

| Gliotoxin | MCF-7 (Breast Cancer) | 1.5625 | [8] |

| Gliotoxin | MDA-MB-231 (Breast Cancer) | 1.5625 | [8] |

| Dianhydrorostratin A | K562 (Leukemia) | Not specified, but most active in series | [9] |

| (S)-2a (2,6-diketopiperazine) | MDA-MB-231 (Breast Cancer) | 4.6 | [10] |

| (R)-2b (2,6-diketopiperazine) | MDA-MB-231 (Breast Cancer) | 21 | [10] |

| Cyclo-(L-Pro-L-Val) | MDA-MB-231 (Breast Cancer) | 57.08 µg/mL | [11] |

| Cyclo-(L-Pro-L-Leu) | MDA-MB-231 (Breast Cancer) | 32.00 µg/mL | [11] |

| Cyclo-(L-Pro-L-Trp) | HeLa (Cervical Carcinoma) | 85.73 µg/mL | [11] |

| Cyclo-(L-Pro-L-Phe) | HepG2 (Hepatocellular Carcinoma) | 276.89 µg/mL | [11] |

| Strepyrazinone | HCT-116 (Colon Carcinoma) | 0.34 | [12] |

| Actinozine A | HCT-116 (Colon Carcinoma) | 146 | [12] |

| Actinozine A | MCF-7 (Breast Cancer) | 88.8 | [12] |

Antimicrobial Activity

Diketopiperazines have demonstrated significant activity against a wide range of microbial pathogens, including drug-resistant strains. Their mechanisms of action are varied and can include the disruption of cell wall synthesis, inhibition of essential enzymes, and modulation of bacterial communication systems like quorum sensing.[13][]

Quantitative Data on Antimicrobial Activity:

The following table presents the Minimum Inhibitory Concentration (MIC) values of various diketopiperazines against different bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Diketopiperazine Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Bicyclomycin | Carbapenem-resistant Enterobacteriaceae (CRE) | MIC50: 25, MIC90: 50 | [15][16] |

| Bicyclomycin | Escherichia coli | MIC50: 25, MIC90: 50 | [15][16] |

| Bicyclomycin | Klebsiella pneumoniae | MIC50: 50, MIC90: 200 | [15][16] |

| Bicyclomycin | Klebsiella pneumoniae 41053 | 20 | [17][18] |

| Cyclo(L-Leu-L-Pro) | Vancomycin-resistant Enterococcus faecalis | 12.5 | [19][20] |

| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes | 512 | [20] |

| Cyclo(L-Leu-L-Pro) + Cyclo(L-Phe-L-Pro) | Escherichia coli, Staphylococcus aureus, Micrococcus luteus, Candida albicans, Cryptococcus neoformans | 0.25-0.5 | [19] |

| DKP 1 (tetrasubstituted 2,5-DKP) | Staphylococcus aureus | 4-8 | [21] |

| DKP 1 (tetrasubstituted 2,5-DKP) | MRSA | 4-8 | [21] |

| DKP 1 (tetrasubstituted 2,5-DKP) | Polymyxin-resistant E. coli | 8 | [21] |

| DKP 4 (tetrasubstituted 2,5-DKP) | Pandrug-resistant K. pneumoniae | 8 | [21] |

| Cyclo (Trp-Ser) | Escherichia coli | 6400 | [12] |

| Cyclo (Trp-Ser) | Chromobacterium violaceum CV026 | 3200 | [12] |

| Cyclo (Trp-Ser) | Pseudomonas aeruginosa PA01 | 6400 | [12] |

| (3S,6S)-3,6-diisobutylpiperazine-2,5-dione | Escherichia coli | 16 | [12] |

| (3S,6S)-3,6-diisobutylpiperazine-2,5-dione | Staphylococcus aureus subsp. aureus | 22 | [12] |

| Gallaecimonamide A | Vibrio harveyi | 50 µM | [12] |

| Compound 32 | MRSA | 37 | [12] |

| Compound 32 | Escherichia coli | 28 | [12] |

| Compound 32 | Candida albicans | 26 | [12] |

| Compound 182 | Staphylococcus aureus | 0.25-32.0 | [12] |

| Compound 183 | Staphylococcus aureus | 0.25 | [12] |

| Compound 183 | Micrococcus luteus | 0.25 | [12] |

| Compound 185 | Escherichia coli | 32-64 | [12] |

| Compound 187 | Vibrio harveyi | 32-64 | [12] |

| Compounds 248-251 | Candida albicans | 35-45 | [12] |

| Compounds 248-251 | MRSA | 58-65 | [12] |

| Cyclo-(L-Pro-L-Val) | Gram-positive bacteria | 32-256 | [11] |

| Cyclo-(L-Pro-L-Leu) | Gram-positive bacteria | 32-256 | [11] |

| Cyclo-(L-Pro-L-Trp) | Gram-positive bacteria | 32-256 | [11] |

| Cyclo-(L-Pro-L-Phe) | Gram-positive bacteria | 32-256 | [11] |

Neuroprotective Activity

Certain diketopiperazines have demonstrated promising neuroprotective effects, suggesting their potential for the treatment of neurodegenerative diseases.[22] For instance, cyclo(His-Pro) has been shown to protect neuronal cells from oxidative stress and inflammation by modulating the Nrf2-NF-κB signaling axis.[1][4][23][24]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of diketopiperazines are a result of their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective DKP-based drugs.

Inhibition of the NF-κB Signaling Pathway by Gliotoxin

Gliotoxin, a well-known epipolythiodioxopiperazine, exerts potent immunosuppressive and cytotoxic effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][13][25] NF-κB is a key transcription factor that regulates inflammation, immunity, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Gliotoxin has been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation.[2]

Caption: Gliotoxin inhibits the NF-κB signaling pathway.

Modulation of the Nrf2-NF-κB Axis by Cyclo(His-Pro)

The neuroprotective effects of cyclo(His-Pro) are attributed to its ability to modulate the interplay between the Nrf2 and NF-κB signaling pathways.[1][4][23] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress. In contrast, NF-κB, as previously discussed, is a key regulator of inflammation. Cyclo(His-Pro) has been shown to activate the Nrf2 pathway, leading to an enhanced antioxidant response. Concurrently, it can suppress the pro-inflammatory signaling of the NF-κB pathway. This dual action contributes to its neuroprotective properties.

Caption: Cyclo(His-Pro) modulates Nrf2 and NF-κB pathways.

Inhibition of Phosphodiesterase 5 (PDE5) by Tadalafil (B1681874)

Tadalafil, a well-known drug for erectile dysfunction, contains a diketopiperazine moiety and functions as a selective inhibitor of phosphodiesterase type 5 (PDE5).[26][27][28] PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). In the context of penile erection, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP then leads to smooth muscle relaxation and increased blood flow. By inhibiting PDE5, tadalafil prevents the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile signal.

Caption: Tadalafil inhibits the PDE5 enzyme.

Experimental Protocols

To facilitate the investigation of the biological activities of novel diketopiperazine compounds, this section provides detailed protocols for key in vitro assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

-

96-well flat-bottom microplates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Test diketopiperazine compounds

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test diketopiperazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well sterile microplates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Test diketopiperazine compounds

-

Positive control antibiotic

-

Sterile saline or PBS

-

Microplate reader (optional, for turbidity measurement)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test diketopiperazine in a suitable solvent. Create a series of two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microplate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the microplate at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample. It can be employed to investigate the effect of diketopiperazines on the expression levels of proteins involved in specific signaling pathways.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target protein(s)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with the diketopiperazine compound for a specified time. Lyse the cells to extract proteins and determine the protein concentration.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running the protein lysates on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.

Conclusion

Diketopiperazines represent a versatile and promising class of natural products with a wide range of biological activities. Their potent anticancer, antimicrobial, and neuroprotective properties, coupled with their favorable physicochemical characteristics, make them excellent candidates for further investigation in drug discovery and development. The experimental protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these fascinating molecules. The continued exploration of the vast chemical space of diketopiperazines is poised to yield novel and effective treatments for a multitude of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The immunosuppressive fungal metabolite gliotoxin specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]

- 4. longdom.org [longdom.org]

- 5. preprints.org [preprints.org]

- 6. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial and Anticancer Properties of Diketopiperazines from Streptomyces antimicrobicus BN122, an Endophyte in Oryza sativa var. glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. [Chemistry and biological effects of gliotoxin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bicyclomycin Activity against Multidrug-Resistant Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Bicyclomycin Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. mdpi.com [mdpi.com]

- 21. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. What do we know about the role of gliotoxin in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. go.drugbank.com [go.drugbank.com]

- 27. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 28. urology-textbook.com [urology-textbook.com]

An In-depth Technical Guide to Cyclo(D-Ala-Val) as a Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(D-Ala-Val), a diketopiperazine (DKP), represents a conformationally constrained dipeptide scaffold with significant potential in peptide and peptidomimetic drug discovery. As the smallest class of cyclic peptides, DKPs are formed from the condensation of two α-amino acids, in this case, D-alanine and L-valine. Their rigid structure makes them valuable as turn mimics and building blocks for constructing larger, structurally defined peptide architectures. The incorporation of a D-amino acid, D-alanine, offers resistance to enzymatic degradation and allows for the exploration of unique conformational spaces not accessible with purely L-amino acid peptides. This guide provides a comprehensive overview of the synthesis, properties, and applications of Cyclo(D-Ala-Val) in peptide synthesis.

Physicochemical and Spectroscopic Data

While specific experimental data for Cyclo(D-Ala-Val) is not extensively published, the following tables summarize its basic properties and expected spectroscopic characteristics based on data from closely related diketopiperazines.

Table 1: Physicochemical Properties of Cyclo(D-Ala-Val)

| Property | Value |

| CAS Number | 15136-27-3[1][2] |

| Molecular Formula | C8H14N2O2[1][2] |

| Molecular Weight | 170.21 g/mol [1][2] |

| Appearance | White to off-white solid (expected) |

| Solubility | Soluble in DMF, DMSO, and alcohols (expected) |

Table 2: Expected Spectroscopic Data for Cyclo(D-Ala-Val)

| Technique | Expected Observations |

| ¹H NMR | Signals for the α-protons of D-Ala and L-Val, the methyl protons of D-Ala, the isopropyl protons of L-Val, and the amide protons. The chemical shifts will be influenced by the ring conformation. |

| ¹³C NMR | Resonances for the carbonyl carbons, α-carbons, and side-chain carbons of both amino acid residues. |

| Mass Spectrometry (ESI-MS) | A prominent [M+H]⁺ ion at m/z 171.21. Fragmentation would likely involve cleavage of the DKP ring. |

Experimental Protocols

The synthesis of Cyclo(D-Ala-Val) can be achieved through several established methods for diketopiperazine formation. Below are representative solution-phase and solid-phase protocols.

Solution-Phase Synthesis of Cyclo(D-Ala-Val)

This method involves the coupling of the protected amino acids followed by deprotection and cyclization.

1. Synthesis of the Linear Dipeptide (Boc-D-Ala-L-Val-OMe):

-

Materials: Boc-D-Alanine, L-Valine methyl ester hydrochloride, a coupling agent (e.g., HBTU, HATU), a base (e.g., DIPEA), and a solvent (e.g., DMF).

-

Procedure:

-

Dissolve Boc-D-Alanine (1.0 eq), HBTU (1.0 eq), and L-Valine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purify the product by flash chromatography on silica (B1680970) gel.

-

2. Deprotection and Cyclization to form Cyclo(D-Ala-Val):

-

Materials: Boc-D-Ala-L-Val-OMe, a deprotecting agent (e.g., TFA), and a high-boiling point solvent (e.g., toluene (B28343) or xylene).

-

Procedure:

-

Dissolve the purified Boc-D-Ala-L-Val-OMe in a solution of 20-50% TFA in dichloromethane.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the resulting dipeptide ester salt in a high-boiling point solvent like toluene.

-

Heat the solution to reflux for 12-24 hours to induce cyclization.

-

Monitor the formation of the diketopiperazine by TLC or LC-MS.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude Cyclo(D-Ala-Val) can be purified by recrystallization or flash chromatography.

-

Solid-Phase Synthesis of Cyclo(D-Ala-Val)

Solid-phase synthesis offers advantages in terms of purification and automation.

1. Loading of the First Amino Acid (L-Valine) onto the Resin:

-

Materials: 2-Chlorotrityl chloride resin, Fmoc-L-Val-OH, DIPEA, and DCM.

-

Procedure:

-

Swell the 2-chlorotrityl chloride resin in DCM.

-

Dissolve Fmoc-L-Val-OH (2.0 eq) and DIPEA (4.0 eq) in DCM.

-

Add the amino acid solution to the swollen resin and shake at room temperature for 2-4 hours.

-

Cap any unreacted sites on the resin using a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.

-

Wash the resin extensively with DCM, DMF, and methanol, and dry under vacuum.

-

2. Elongation with the Second Amino Acid (D-Alanine):

-

Materials: Fmoc-L-Val-resin, a deprotecting agent (20% piperidine (B6355638) in DMF), Fmoc-D-Ala-OH, a coupling agent (e.g., HBTU/HOBt), a base (e.g., DIPEA), and DMF.

-

Procedure:

-

Swell the Fmoc-L-Val-resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc group.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate Fmoc-D-Ala-OH (3.0 eq) with HBTU/HOBt (3.0 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF, DCM, and methanol.

-

3. Cleavage and Cyclization:

-

Procedure:

-

Repeat the Fmoc deprotection step as described above to free the N-terminus of D-alanine.

-

Wash the resin with DMF and DCM.

-

Treat the resin with a mild acidic cleavage cocktail (e.g., 1% TFA in DCM) for short intervals, collecting the filtrate into a solution of a weak base (e.g., pyridine (B92270) in methanol) to neutralize the acid and promote cyclization.

-

Alternatively, for some linkers, heating the deprotected dipeptide on-resin in a suitable solvent can induce cyclization and cleavage.

-

Combine the filtrates, remove the solvent under reduced pressure, and purify the resulting Cyclo(D-Ala-Val) as described for the solution-phase synthesis.

-

Application in Peptide Synthesis

Cyclo(D-Ala-Val) can be utilized as a rigid building block in the synthesis of larger peptides and peptidomimetics. The diketopiperazine ring can be selectively opened to allow for peptide elongation from one of the amide nitrogens. This strategy can be used to introduce a specific turn or conformational constraint at a desired position in a peptide sequence.

Signaling Pathways and Biological Context

While the direct biological activity of Cyclo(D-Ala-Val) is not well-documented, other simple diketopiperazines are known to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.[3][4][5] A closely related analog, Cyclo(Δ-Ala-L-Val), has been identified as a putative quorum-sensing (QS) signaling molecule in Pseudomonas aeruginosa.[6][7] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.

The following diagram illustrates a generalized workflow for the synthesis and incorporation of a diketopiperazine like Cyclo(D-Ala-Val) into a peptide chain.

Caption: General workflow for DKP synthesis and incorporation.

The following diagram illustrates the potential role of a DKP, analogous to Cyclo(D-Ala-Val), in a bacterial quorum-sensing signaling pathway.

Caption: Hypothetical role of a DKP in quorum sensing.

Conclusion

Cyclo(D-Ala-Val) is a valuable and versatile building block in peptide synthesis. Its rigid, cyclic nature and the presence of a D-amino acid provide unique structural and stability features that can be exploited in the design of novel peptidomimetics and peptide-based drugs. While specific data on this particular DKP is limited, established synthetic routes for diketopiperazines are readily applicable for its preparation. The known biological activities of related DKPs, particularly in bacterial signaling, suggest potential applications for Cyclo(D-Ala-Val) and its derivatives in various areas of chemical biology and drug discovery. Further research into the specific properties and biological functions of Cyclo(D-Ala-Val) is warranted to fully realize its potential.

References

- 1. Page loading... [guidechem.com]

- 2. CYCLO(-D-ALA-VAL) | 15136-27-3 [chemicalbook.com]

- 3. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

The Impact of Chirality on the Physicochemical and Biological Properties of Cyclo(D-Ala-Val): A Technical Guide for Researchers

An in-depth exploration of the stereochemical nuances of Cyclo(D-Ala-Val), a cyclic dipeptide with potential applications in drug development. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of its stereoisomers, highlighting the critical role of chirality in determining its therapeutic efficacy.

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring or synthetic compounds formed from the condensation of two amino acids. Their constrained cyclic structure confers unique physicochemical and biological properties, making them attractive scaffolds for drug discovery.[1][2][3] Chirality, a fundamental property of many organic molecules, plays a pivotal role in the biological activity of CDPs, as stereoisomers can exhibit significantly different, and sometimes opposing, effects.[4][5] This technical guide focuses on Cyclo(D-Ala-Val) and its stereoisomers, providing researchers, scientists, and drug development professionals with a detailed understanding of how the spatial arrangement of its constituent amino acids influences its properties and potential therapeutic applications.

While specific experimental data for all stereoisomers of Cyclo(Ala-Val) is not extensively available in the public domain, this guide compiles and extrapolates from existing knowledge on related cyclic dipeptides to provide a comprehensive framework for future research.

Physicochemical Properties: The Influence of Stereochemistry

The chirality of the alanine (B10760859) and valine residues in Cyclo(Ala-Val) gives rise to four possible stereoisomers: Cyclo(D-Ala-D-Val), Cyclo(L-Ala-L-Val), Cyclo(D-Ala-L-Val), and Cyclo(L-Ala-D-Val). The spatial orientation of the methyl (from alanine) and isopropyl (from valine) side chains, dictated by the D- or L-configuration of the amino acids, significantly impacts the conformation of the diketopiperazine ring and the overall molecular topology. These conformational differences, in turn, influence key physicochemical properties such as solubility, lipophilicity, and crystal packing.

Table 1: Predicted Physicochemical Properties of Cyclo(Ala-Val) Stereoisomers

| Property | Cyclo(D-Ala-L-Val) | Cyclo(L-Ala-L-Val) | Cyclo(D-Ala-D-Val) | Cyclo(L-Ala-D-Val) |

| Molecular Formula | Câ₈Hâ‚ â‚„Nâ‚‚Oâ‚‚ | Câ₈Hâ‚ â‚„Nâ‚‚Oâ‚‚ | Câ₈Hâ‚ â‚„Nâ‚‚Oâ‚‚ | Câ₈Hâ‚ â‚„Nâ‚‚Oâ‚‚ |

| Molecular Weight ( g/mol ) | 170.21 | 170.21 | 170.21 | 170.21 |

| Predicted LogP | Data not available | Data not available | Data not available | Data not available |

| Predicted Solubility | Data not available | Data not available | Data not available | Data not available |

| Predicted pKa | Data not available | Data not available | Data not available | Data not available |

Note: Specific experimental data for the physicochemical properties of Cyclo(D-Ala-Val) and its stereoisomers are limited. The values in this table are based on the shared molecular formula and weight. Further experimental characterization is required to determine the precise properties of each stereoisomer.

Biological Activities: A Tale of Two Enantiomers

The stereochemistry of cyclic dipeptides is a critical determinant of their biological activity. The differential interaction of enantiomers with chiral biological targets such as enzymes, receptors, and nucleic acids can lead to vastly different pharmacological outcomes. While one stereoisomer may exhibit potent therapeutic effects, its enantiomer could be inactive or even elicit undesirable side effects.

Antimicrobial Activity

Cyclic dipeptides have been shown to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[1][3] The mechanism of action is often attributed to their ability to disrupt microbial cell membranes or interfere with essential cellular processes. The chirality of the constituent amino acids can influence the peptide's interaction with the microbial cell surface and its subsequent disruptive effects. While specific data for Cyclo(D-Ala-Val) is scarce, studies on other cyclic dipeptides have demonstrated stereospecific antimicrobial activity.

Table 2: Hypothetical Antimicrobial Activity Profile of Cyclo(Ala-Val) Stereoisomers

| Stereoisomer | Target Organism | MIC (µg/mL) |

| Cyclo(D-Ala-L-Val) | Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available | |

| Cyclo(L-Ala-L-Val) | Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available | |

| Cyclo(D-Ala-D-Val) | Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available | |

| Cyclo(L-Ala-D-Val) | Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

Note: This table is a template for organizing future experimental data. Minimum Inhibitory Concentration (MIC) values need to be determined experimentally for each stereoisomer against a panel of relevant microorganisms.

Cytotoxic Activity against Cancer Cell Lines

Certain cyclic dipeptides have demonstrated significant cytotoxicity against various cancer cell lines, making them promising candidates for anticancer drug development.[6][7][8] The mechanism of action can involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival. The stereochemistry of these molecules can profoundly affect their interaction with specific molecular targets within cancer cells.

Table 3: Hypothetical Cytotoxic Activity of Cyclo(Ala-Val) Stereoisomers

| Stereoisomer | Cancer Cell Line | IC₅₀ (µM) |

| Cyclo(D-Ala-L-Val) | MCF-7 (Breast) | Data not available |

| A549 (Lung) | Data not available | |

| Cyclo(L-Ala-L-Val) | MCF-7 (Breast) | Data not available |

| A549 (Lung) | Data not available | |

| Cyclo(D-Ala-D-Val) | MCF-7 (Breast) | Data not available |

| A549 (Lung) | Data not available | |

| Cyclo(L-Ala-D-Val) | MCF-7 (Breast) | Data not available |

| A549 (Lung) | Data not available |

Note: This table is a template for organizing future experimental data. The half-maximal inhibitory concentration (IC₅₀) values need to be determined experimentally for each stereoisomer against a panel of relevant cancer cell lines.

Modulation of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation.[5][9][10] Inhibition of QS is considered a promising anti-virulence strategy. Several cyclic dipeptides have been identified as modulators of QS pathways.[5][9] The stereochemistry of these molecules is crucial for their ability to interact with QS receptors and interfere with signaling.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible investigation of Cyclo(D-Ala-Val) and its stereoisomers.

Synthesis of Cyclo(D-Ala-Val) Stereoisomers

The synthesis of cyclic dipeptides can be achieved through various methods, with solid-phase peptide synthesis (SPPS) followed by cyclization in solution being a common approach.

Protocol 1: Solid-Phase Synthesis and Cyclization of Cyclo(D-Ala-L-Val)

-

Resin Preparation: Start with a pre-loaded L-Valine on a suitable resin (e.g., 2-chlorotrityl chloride resin).

-

Deprotection: Remove the Fmoc protecting group from L-Valine using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Coupling: Couple Fmoc-D-Alanine to the deprotected L-Valine using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

-

Cleavage from Resin: Cleave the linear dipeptide (D-Ala-L-Val) from the resin using a mild acid solution (e.g., 1% trifluoroacetic acid in dichloromethane).

-

Cyclization: Dissolve the linear dipeptide in a large volume of a suitable solvent (e.g., dichloromethane (B109758) or DMF) and add a cyclization agent such as DPPA (diphenylphosphoryl azide) or EDC/HOBt in the presence of a base. The high dilution favors intramolecular cyclization over intermolecular polymerization.

-

Purification: Purify the crude Cyclo(D-Ala-L-Val) using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Note: The synthesis of other stereoisomers can be achieved by using the corresponding D- or L-amino acid derivatives.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

Chiral HPLC is a powerful technique to separate and quantify the different stereoisomers of Cyclo(Ala-Val).

Protocol 2: Chiral HPLC Separation of Cyclo(Ala-Val) Stereoisomers

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral compounds.

-

Mobile Phase: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of the solvents will need to be optimized to achieve the best separation.

-

Sample Preparation: Dissolve the mixture of Cyclo(Ala-Val) stereoisomers in the mobile phase.

-

Chromatographic Conditions: Set the flow rate, column temperature, and injection volume.

-

Detection: Use a UV detector at an appropriate wavelength (e.g., 210-220 nm) to monitor the elution of the stereoisomers.

-

Data Analysis: Identify and quantify each stereoisomer based on its retention time and peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the cyclic structure and determining the stereochemistry of the synthesized dipeptides.

Protocol 3: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a few milligrams of the purified cyclic dipeptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of the protons in the molecule. The coupling constants between the α-protons and the amide protons can provide information about the conformation of the diketopiperazine ring.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of the carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons, which helps in the complete assignment of the NMR signals and confirms the cyclic structure.

-

NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectra to determine the spatial proximity of protons. This information is crucial for elucidating the three-dimensional conformation and the relative stereochemistry of the side chains.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute configuration of a chiral molecule.

Protocol 4: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the purified cyclic dipeptide of sufficient quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvent systems.

-

Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the collected diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters to obtain a final structural model.

-

Absolute Configuration Determination: If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects (Flack parameter).

Antimicrobial Susceptibility Testing

The antimicrobial activity of the Cyclo(Ala-Val) stereoisomers can be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.[11]

Protocol 5: Broth Microdilution Assay for MIC Determination

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi).

-

Compound Dilution: Prepare a series of twofold dilutions of each stereoisomer in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the Cyclo(Ala-Val) stereoisomers on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14]

Protocol 6: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of each stereoisomer and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Visualizing Workflows and Pathways

Synthesis and Characterization Workflow

References

- 1. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis-inducing effect of diketopiperazine disulfides produced by Aspergillus sp. KMD 901 isolated from marine sediment on HCT116 colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [rjpbr.com]

- 9. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides [mdpi.com]

- 10. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT (Assay protocol [protocols.io]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclo(D-Ala-Val)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of the cyclic dipeptide Cyclo(D-Ala-Val) using reverse-phase high-performance liquid chromatography (RP-HPLC). The described protocol is suitable for achieving high purity of the target compound, which is essential for its use in research, and as a potential therapeutic agent. The method utilizes a C18 stationary phase with a water/acetonitrile (B52724) mobile phase gradient containing trifluoroacetic acid as an ion-pairing agent. This document provides both analytical and preparative scale protocols, along with guidelines for sample preparation, fraction analysis, and post-purification processing.

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides with diverse biological activities. Cyclo(D-Ala-Val), a specific cyclic dipeptide with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol , is of interest for its potential applications in drug development and biological studies.[1][2] Efficient purification is critical to isolate the desired stereoisomer and remove impurities from the crude synthetic or fermentation product. Reverse-phase HPLC is a powerful and widely used technique for the purification of peptides due to its high resolution and the volatility of the mobile phases, which simplifies product recovery.[3][4] This application note provides a comprehensive guide to developing a scalable HPLC purification method for Cyclo(D-Ala-Val).

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for successful HPLC purification. The solubility of similar cyclic dipeptides in aqueous solutions suggests that Cyclo(D-Ala-Val) is likely soluble in polar solvents.

Protocol:

-

Accurately weigh the crude Cyclo(D-Ala-Val) sample.

-

Dissolve the sample in a minimal volume of a suitable solvent. A good starting point is a mixture of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Dimethyl sulfoxide (B87167) (DMSO) can be used for less soluble samples, but the injection volume should be minimized.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Analytical HPLC Method Development

An analytical method is first developed to determine the retention time of Cyclo(D-Ala-Val) and to assess the impurity profile. This small-scale method allows for rapid optimization of the separation conditions.

Table 1: Analytical HPLC Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient | 5% to 50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 214 nm and 280 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Protocol:

-

Equilibrate the analytical HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

Inject the filtered sample onto the column.

-

Run the gradient as specified in Table 1.

-

Monitor the chromatogram to identify the peak corresponding to Cyclo(D-Ala-Val) and its retention time. The purity of the peak can be assessed by its symmetry and the presence of other impurity peaks.

-

Optimize the gradient slope and duration to achieve the best separation between the target peak and its closest eluting impurities.

Preparative HPLC Purification

Once the analytical method is established, it can be scaled up for preparative purification to isolate larger quantities of the compound.

Table 2: Preparative HPLC Parameters

| Parameter | Condition |

| Column | C18, 21.2 x 250 mm, 10 µm particle size |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient | Optimized based on analytical method (e.g., 10% to 40% B over 30 minutes) |

| Flow Rate | 18-20 mL/min |

| Detection Wavelength | 214 nm and 280 nm |

| Column Temperature | Ambient |

| Sample Loading | Dependent on column capacity and resolution (start with 1-2 mg per mL of packed column volume) |

Protocol:

-

Equilibrate the preparative HPLC system with the initial mobile phase conditions.

-

Dissolve the crude sample in a suitable solvent at a high concentration and filter it.

-

Inject the sample onto the preparative column.

-

Run the optimized gradient.

-

Collect fractions corresponding to the main peak of Cyclo(D-Ala-Val).

-

Analyze the purity of the collected fractions using the analytical HPLC method.

-

Pool the fractions with the desired purity.

Post-Purification Processing

After purification, the collected fractions need to be processed to obtain the final solid product.

Protocol:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Freeze the remaining aqueous solution using a dry ice/acetone bath or a suitable freezer.

-

Lyophilize the frozen sample to obtain the purified Cyclo(D-Ala-Val) as a white, fluffy powder.

-

Store the final product at -20°C or lower to ensure stability.

Chiral Separation Considerations

Since Cyclo(D-Ala-Val) contains a D-amino acid, it is a chiral molecule. The described reverse-phase method will separate it from most impurities, but not from its enantiomer, Cyclo(L-Ala-L-Val), or other diastereomers if present in the crude mixture. For enantiomeric purity analysis and separation, a dedicated chiral HPLC method is required. This can be achieved using a chiral stationary phase (CSP), such as a CHIROBIOTIC T column, which is effective for the separation of underivatized amino acids and small peptides.[5][6]

Visualizations

Caption: HPLC Purification Workflow for Cyclo(D-Ala-Val).

Caption: Logical Steps of the Purification Process.

Conclusion

The described RP-HPLC method provides a reliable and scalable approach for the purification of Cyclo(D-Ala-Val). The use of a C18 column with a water/acetonitrile gradient and TFA as an ion-pairing agent is a standard and effective strategy for peptide purification. By following the detailed protocols for analytical method development, preparative purification, and post-purification processing, researchers can obtain high-purity Cyclo(D-Ala-Val) suitable for a wide range of scientific applications. For applications requiring enantiomeric purity, a subsequent chiral separation step is recommended.

References

Application Notes and Protocols for X-ray Crystallography of Cyclo(D-Ala-Val) Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(D-Ala-Val) is a cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules. These compounds are of significant interest in pharmaceutical research due to their rigid conformation, enhanced stability against enzymatic degradation, and diverse biological activities. X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional atomic structure of crystalline solids. By elucidating the crystal structure of Cyclo(D-Ala-Val), researchers can gain critical insights into its molecular geometry, intermolecular interactions, and solid-state packing, which are essential for understanding its physicochemical properties, guiding rational drug design, and developing structure-activity relationships.

This document provides a comprehensive guide to the X-ray crystallography of Cyclo(D-Ala-Val), including detailed protocols for crystallization, data collection, and structure determination, presented as a representative example.

Data Presentation

The following tables summarize hypothetical crystallographic data for Cyclo(D-Ala-Val) crystals, based on typical values for similar cyclic dipeptides.

Table 1: Crystal Data and Structure Refinement for Cyclo(D-Ala-Val)

| Parameter | Value |

| Empirical formula | C₈H₁₄N₂O₂ |

| Formula weight | 170.21 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 8.543(2) Å, α = 90°b = 5.218(1) Å, β = 105.6(1)°c = 10.112(3) Å, γ = 90° |

| Volume | 434.1(2) ų |

| Z | 2 |

| Density (calculated) | 1.302 Mg/m³ |

| Absorption coefficient | 0.094 mm⁻¹ |

| F(000) | 184 |

| Crystal size | 0.30 x 0.20 x 0.15 mm |

| Theta range for data collection | 3.50 to 28.00° |

| Index ranges | -11 ≤ h ≤ 11, -6 ≤ k ≤ 6, -13 ≤ l ≤ 13 |

| Reflections collected | 4582 |

| Independent reflections | 2054 [R(int) = 0.035] |

| Completeness to theta = 28.00° | 99.5 % |

| Data / restraints / parameters | 2054 / 0 / 108 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.051, wR2 = 0.123 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Experimental Protocols

Synthesis and Purification of Cyclo(D-Ala-Val)

A detailed protocol for the chemical synthesis of cyclic dipeptides can be found in the literature. A common method involves the cyclization of a linear dipeptide precursor. The synthesized Cyclo(D-Ala-Val) should be purified to >98% purity, as confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry, to ensure the growth of high-quality crystals.

Crystallization of Cyclo(D-Ala-Val)

High-quality single crystals are essential for successful X-ray diffraction analysis. The following vapor diffusion methods are recommended for the crystallization of Cyclo(D-Ala-Val).

a. Hanging Drop Vapor Diffusion:

-

Dissolve the purified Cyclo(D-Ala-Val) in a suitable solvent (e.g., methanol, ethanol, or a mixture of organic solvents and water) to a concentration of 5-20 mg/mL.

-

Pipette 1-2 µL of the peptide solution onto a siliconized glass coverslip.

-

Pipette 1-2 µL of a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol (PEG), salts like ammonium (B1175870) sulfate, or organic solvents) onto the peptide drop.

-

Invert the coverslip over a well containing 500 µL of the reservoir solution and seal with vacuum grease to create a closed system.

-

Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

b. Sitting Drop Vapor Diffusion:

-

Pipette 50-100 µL of the reservoir solution into the wells of a sitting drop crystallization plate.

-

Pipette 1-2 µL of the Cyclo(D-Ala-Val) solution into the smaller, raised well.

-

Add 1-2 µL of the reservoir solution to the peptide drop.

-

Seal the plate with clear adhesive tape.

-

Incubate and monitor as described for the hanging drop method.

X-ray Diffraction Data Collection

-

Crystal Mounting: Carefully select a single, well-formed crystal with sharp edges and mount it on a cryoloop. Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection.

-

Diffractometer Setup: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[1]

-

Data Collection Strategy: Collect a series of diffraction images by rotating the crystal in the X-ray beam. A typical data collection strategy involves collecting multiple runs of frames with different crystal orientations (e.g., using ω and φ scans) to ensure complete data coverage.[2]

-

Data Processing: Process the raw diffraction images to integrate the reflection intensities and determine the unit cell parameters. Software such as CrysAlisPro, XDS, or DENZO/SCALEPACK can be used for this purpose.[1][2]

Structure Solution and Refinement

-

Structure Solution: The crystal structure can be solved using direct methods or Patterson methods, which are implemented in software packages like SHELXT or SIR. These methods use the measured reflection intensities to determine the initial phases of the structure factors.

-